molecular formula C17H17N3O3S B14679777 N-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 35314-01-3

N-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B14679777
CAS No.: 35314-01-3
M. Wt: 343.4 g/mol
InChI Key: IHQQQGSNZIZOSG-UHFFFAOYSA-N
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Description

N-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with phenyl isothiocyanate in the presence of a base, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

35314-01-3

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H17N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-19-20-17(24-16)18-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20)

InChI Key

IHQQQGSNZIZOSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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